molecular formula C15H16N2O2 B2845154 2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034429-61-1

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2845154
CAS RN: 2034429-61-1
M. Wt: 256.305
InChI Key: VIBNXLWZUBXQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as CP-945,598, is a novel drug compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Catalytic Protodeboronation

The compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Anti-Markovnikov Alkene Hydromethylation

The compound might be used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Synthesis of δ-®-Coniceine and Indolizidine 209B

The compound could be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are valuable compounds in organic synthesis .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Methoxy Protected (−)-Δ8-THC and Cholesterol

The compound could be used in the synthesis of methoxy protected (−)-Δ8-THC and cholesterol . This is a valuable transformation in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-Cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide acts as a potent inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter involved in various functions including muscle contraction, heart rate, memory, and learning. The increased acetylcholine levels lead to enhanced cholinergic transmission .

Pharmacokinetics

Its ability to inhibit ache in the brain suggests that it can cross the blood-brain barrier

Result of Action

The inhibition of AChE by 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide leads to increased acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. For instance, it may improve memory and learning in the context of Alzheimer’s disease .

properties

IUPAC Name

2-cyclopropyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(6-11-1-2-11)17-8-12-5-14(9-16-7-12)13-3-4-19-10-13/h3-5,7,9-11H,1-2,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBNXLWZUBXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

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